molecular formula C13H12ClNO3S B5806841 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide

2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide

Cat. No. B5806841
M. Wt: 297.76 g/mol
InChI Key: UFXQHADARIRSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer.
Biochemical and physiological effects:
2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide in laboratory experiments is its potent anti-cancer activity. 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one of the limitations of using 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide in laboratory experiments is its potential toxicity. Studies have shown that 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide can be toxic to normal cells at high concentrations, which may limit its usefulness in certain applications.

Future Directions

There are many potential future directions for the study of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide. One area of research that is currently being explored is the development of new cancer therapies based on 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide. Researchers are also investigating the potential use of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide in other areas of scientific research, such as drug discovery and development. Additionally, there is ongoing research into the mechanism of action of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide, with the goal of better understanding how it works and how it can be optimized for use in various applications.

Synthesis Methods

The synthesis of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide involves the reaction between 2-chlorobenzenesulfonamide and 2,6-dimethyl-4H-pyran-4-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the final product, 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide.

Scientific Research Applications

2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide is in the field of cancer research. Studies have shown that 2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide exhibits potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-chloro-N-(2,6-dimethylpyran-4-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-9-7-11(8-10(2)18-9)15-19(16,17)13-6-4-3-5-12(13)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXQHADARIRSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)C2=CC=CC=C2Cl)C=C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-dimethyl-4H-pyran-4-ylidene)benzenesulfonamide

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